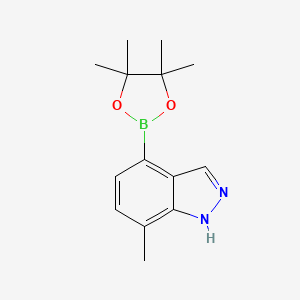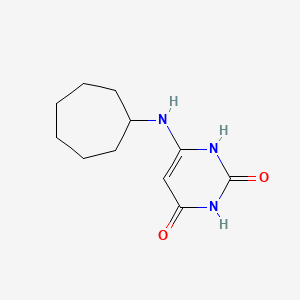![molecular formula C14H11F2N5OS B2713499 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2097893-31-5](/img/structure/B2713499.png)
1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea” is a complex organic molecule. It contains a difluorophenyl group, a thiophenyl group, and a triazolyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a triazole group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions. For example, the triazole group might undergo reactions with electrophiles, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms might make it somewhat lipophilic, and the presence of aromatic rings might contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural characterization of urea derivatives, including similar compounds, have been thoroughly investigated. Studies have shown the synthesis of novel urea derivatives by reacting specific compounds with isocyanates, providing insights into their structural properties through techniques like NMR, X-ray diffraction, and elemental analysis. These compounds have shown potential applications in various fields, including as inhibitors and in material science due to their unique structural features (Li-Qiao Shi, 2011).
Biological Activities
Research into urea derivatives has also uncovered their promising biological activities. For instance, certain urea compounds have demonstrated significant antitumor and antimicrobial properties. These activities are attributed to their ability to interact with biological targets, offering potential as therapeutic agents. The structural features of these compounds, including the presence of fluorine atoms and specific aromatic substituents, play a crucial role in their biological efficacy (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Anion Receptor Properties
Urea derivatives have also been explored for their anion receptor properties, which are significant in developing sensors and materials for environmental and biomedical applications. Studies on urea and thiourea compounds have shown their ability to form complexes with anions through hydrogen bonding, highlighting their potential as anion receptors. This functionality is particularly relevant in designing selective sensors and materials for ion recognition and separation processes (M. O. Odago, Amanda E. Hoffman, R. Carpenter, Douglas Chi Tak Tse, Shih‐Sheng Sun, A. Lees, 2011).
Corrosion Inhibition
Furthermore, urea derivatives have found applications in corrosion inhibition, protecting metals from corrosion in acidic environments. The inhibition effect is attributed to the adsorption of these compounds on the metal surface, forming a protective layer that prevents corrosion. This application is particularly relevant in industrial processes where metal corrosion can lead to significant material and economic losses (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5OS/c15-10-3-1-4-11(16)13(10)18-14(22)17-7-9-8-21(20-19-9)12-5-2-6-23-12/h1-6,8H,7H2,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZPZZINLJYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

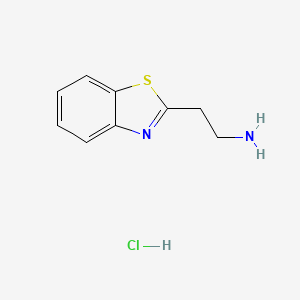

![3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2713419.png)
![5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2713422.png)
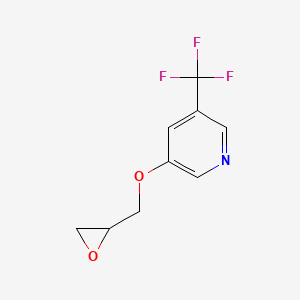
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide](/img/structure/B2713425.png)
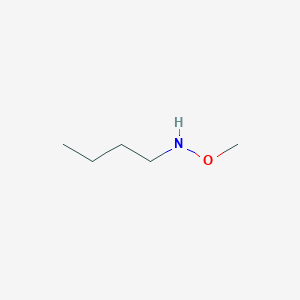
![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/no-structure.png)
![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)
![[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B2713432.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2713434.png)
